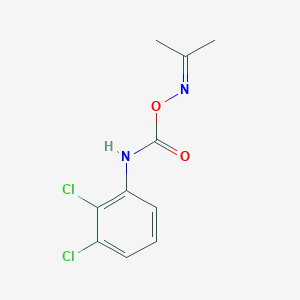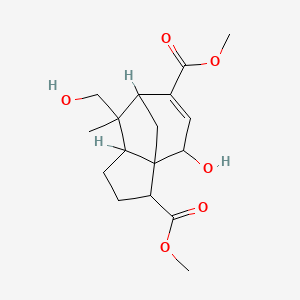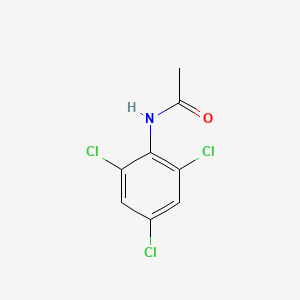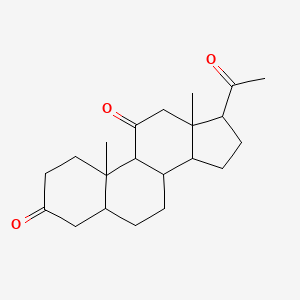
1-(N-(3,4-Xylyl)carbamoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(3,4-Xilil)carbamoyl)piperidina es un compuesto orgánico con la fórmula molecular C14H20N2O. Es un derivado de la piperidina, una amina heterocíclica de seis miembros, y presenta un grupo 3,4-xilil unido a la parte carbamoil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(N-(3,4-Xilil)carbamoyl)piperidina normalmente implica la reacción de piperidina con isocianato de 3,4-xilil. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un disolvente como diclorometano o tolueno. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 1-(N-(3,4-xilil)carbamoyl)piperidina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(N-(3,4-Xilil)carbamoyl)piperidina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos
Principales productos formados:
Oxidación: Formación de óxidos y derivados hidroxilados
Reducción: Formación de aminas y alcoholes reducidos
Sustitución: Formación de derivados de piperidina sustituidos
Aplicaciones Científicas De Investigación
1-(N-(3,4-Xilil)carbamoyl)piperidina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(N-(3,4-Xilil)carbamoyl)piperidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Por ejemplo, podría inhibir o activar ciertas vías, lo que lleva a los efectos biológicos deseados. Los objetivos moleculares exactos y las vías involucradas dependen de la aplicación específica y el contexto de uso .
Compuestos similares:
- 1-(N-(2,4-Xilil)carbamoyl)piperidina
- 1-(N-(2,3-Xilil)carbamoyl)piperidina
- 1-(N-(2,6-Xilil)carbamoyl)piperidina
- 1-(N-(3,5-Xilil)carbamoyl)piperidina
Comparación: 1-(N-(3,4-Xilil)carbamoyl)piperidina es única debido a la posición específica del grupo xilil, que puede influir en su reactividad química y actividad biológica. En comparación con sus isómeros, como 1-(N-(2,4-xilil)carbamoyl)piperidina, el derivado de 3,4-xilil puede exhibir diferentes propiedades estéricas y electrónicas, lo que lleva a variaciones en sus interacciones con los objetivos moleculares y su eficacia general en diversas aplicaciones .
Comparación Con Compuestos Similares
- 1-(N-(2,4-Xylyl)carbamoyl)piperidine
- 1-(N-(2,3-Xylyl)carbamoyl)piperidine
- 1-(N-(2,6-Xylyl)carbamoyl)piperidine
- 1-(N-(3,5-Xylyl)carbamoyl)piperidine
Comparison: 1-(N-(3,4-Xylyl)carbamoyl)piperidine is unique due to the specific positioning of the xylyl group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 1-(N-(2,4-xylyl)carbamoyl)piperidine, the 3,4-xylyl derivative may exhibit different steric and electronic properties, leading to variations in its interactions with molecular targets and its overall efficacy in various applications .
Propiedades
Número CAS |
60465-33-0 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-13(10-12(11)2)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Clave InChI |
GQUFBXAIKNGSLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)



